molecular formula C20H20N4O4S2 B2871145 4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 1007193-01-2

4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2871145
CAS No.: 1007193-01-2
M. Wt: 444.52
InChI Key: DGDFNPCWGGFQHE-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Biochemical Analysis

Biochemical Properties

4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase (AchE), which is responsible for hydrolyzing acetylcholine in the nervous system Additionally, it may interact with other biomolecules involved in oxidative stress pathways, influencing the production of reactive oxygen species (ROS) and affecting cellular oxidative states .

Cellular Effects

The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the MAPK/ERK pathway, which is critical for cell proliferation and survival . It also affects the expression of genes involved in apoptosis and cell cycle regulation, potentially leading to altered cell growth and death rates. Furthermore, its impact on cellular metabolism includes changes in the levels of key metabolites and energy production processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For instance, its inhibition of AchE results from binding to the enzyme’s active site, preventing the hydrolysis of acetylcholine . Additionally, the compound may influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby altering the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical for its effectiveness in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to the compound can lead to cumulative effects on cellular functions, including sustained inhibition of enzyme activities and prolonged changes in gene expression patterns .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses may produce therapeutic effects without significant toxicity, while higher doses can lead to adverse effects such as neurotoxicity or hepatotoxicity . Threshold effects are observed, where a minimum effective dose is required to achieve the desired biochemical and cellular responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity. Additionally, it may affect metabolic flux by altering the levels of key intermediates and end products in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the dimethylsulfamoyl and benzamide groups under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,5-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
  • 4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-d]pyrazol-3-yl)benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-{5-oxo-2-phenyl-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}benzamide stands out due to its specific structural features, such as the positioning of the thieno[3,4-c]pyrazole core and the presence of the dimethylsulfamoyl group. These characteristics contribute to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-23(2)30(27,28)16-10-8-14(9-11-16)20(25)21-19-17-12-29(26)13-18(17)22-24(19)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDFNPCWGGFQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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